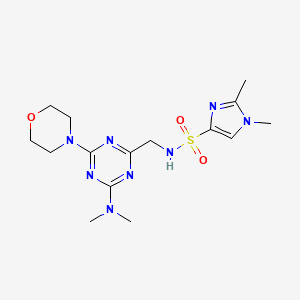

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

Description

This compound features a 1,3,5-triazine core substituted with a dimethylamino group at position 4 and a morpholino group at position 4. The triazine ring is linked via a methylene bridge to a 1,2-dimethylimidazole-4-sulfonamide moiety.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N8O3S/c1-11-17-13(10-22(11)4)27(24,25)16-9-12-18-14(21(2)3)20-15(19-12)23-5-7-26-8-6-23/h10,16H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQWVRSUDLEFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide generally involves multiple steps starting with the preparation of intermediate compounds, followed by a series of condensation, substitution, and sulfonation reactions. Specific details of reagents and conditions vary, but often include reagents such as dimethylamine, morpholine, and triazine derivatives, with reactions typically carried out under controlled temperatures and pH levels.

Industrial Production Methods: : On an industrial scale, this compound may be produced using batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Large-scale synthesis might also involve catalytic processes to enhance reaction rates and reduce energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Oxidative conditions can modify the compound's structure, especially targeting the dimethylamino group.

Reduction: : Reduction reactions typically focus on the sulfonamide group, potentially altering its pharmacological activity.

Substitution: : Various substitution reactions can occur, particularly on the triazine and imidazole rings, allowing for functionalization.

Common Reagents and Conditions: : Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and alkyl halides (for substitution) are commonly used. These reactions often require specific solvents and temperatures to proceed efficiently.

Major Products Formed: : Depending on the reaction, products can vary widely. For example, oxidative reactions might yield N-((4-(methylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide, while reduction could lead to different sulfonamide derivatives.

Scientific Research Applications

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide finds applications across various fields:

Chemistry: : Used as a precursor for synthesizing more complex molecules.

Biology: : Studied for its potential interactions with biological systems.

Medicine: : Investigated for its therapeutic potential, possibly as an antimicrobial or anticancer agent.

Industry: : Utilized in the development of materials with specific properties due to its chemical stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. Its sulfonamide group can bind to enzymes, inhibiting their activity, which may disrupt cellular processes. The specific pathways involved depend on the biological target, but common mechanisms include enzyme inhibition and interference with DNA or RNA synthesis.

Comparison with Similar Compounds

Triazine-Based Sulfonamide Derivatives

Compounds such as 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives (-4) share the triazine-sulfonamide backbone but differ in substituents:

- Triazine substituents: Chloro, methyl, and benzyl groups are common at positions 4 and 6, contrasting with the dimethylamino and morpholino groups in the target compound.

- Sulfonamide linkage : The target compound uses a 1,2-dimethylimidazole sulfonamide, while analogs in employ imidazolidin-2-ylidene or tetrahydropyrimidin-2-ylidene groups.

Key implications :

- The morpholino group in the target compound likely enhances aqueous solubility compared to hydrophobic substituents like chloro or benzyl groups in analogs .

- The dimethylimidazole sulfonamide may improve binding affinity to enzymes with hydrophobic active sites relative to bulkier imidazolidin-2-ylidene moieties .

Morpholino-Triazine Derivatives

Compounds such as N-(2-(dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide () highlight the role of morpholino groups on triazine rings. Key differences include:

Table 1: Structural Comparison of Triazine Derivatives

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structure and functional groups. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with related compounds.

Chemical Structure and Properties

The compound features a triazine core linked to an imidazole sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 392.5 g/mol. The presence of a dimethylamino group and a morpholino group enhances its biological activity, particularly in pharmacological contexts.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Activity : Compounds containing imidazole and triazine derivatives have shown promising results as anticancer agents. For example, studies have reported IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HCT-15 and HeLa .

- Anti-inflammatory Properties : The compound has been identified as a G-protein-coupled receptor antagonist, suggesting potential applications in treating chronic inflammatory conditions.

- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, indicating that this compound may also possess such activities.

The biological activity of this compound is likely mediated through multiple pathways:

- Enzyme Inhibition : The imidazole ring may interact with various biological targets such as enzymes or receptors, altering their function.

- Tubulin Polymerization Inhibition : Some studies suggest that related compounds inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

- Receptor Modulation : The triazine core can engage in hydrogen bonding and electrostatic interactions with receptor sites, enhancing binding affinity and specificity .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-methylbenzenesulfonamide | Triazine core with morpholine | Anticancer and anti-inflammatory | Enhanced solubility |

| N-(4-(dimethylamino)-phenyl)acetamide | Aromatic substitution | Analgesic properties | Lacks triazine core |

| 4-(dimethylamino)-6-morpholino-1,3-benzothiazol-2(3H)-yl)methyl) | Benzothiazole ring | Antimicrobial | Different pharmacophore |

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Study on Anticancer Activity : A derivative of imidazole demonstrated significant cytotoxicity against colorectal cancer cell lines with IC50 values below 100 nM. This suggests that modifications to the imidazole structure can enhance anticancer potency .

- Anti-inflammatory Pathways : Research showed that certain triazine derivatives effectively reduced inflammatory markers in vivo models by modulating G-protein-coupled receptor pathways.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitutions and functional group couplings. Key steps include:

- Triazine core formation : Reacting cyanuric chloride with dimethylamine and morpholine under controlled pH (6–7) and low temperature (0–5°C) to minimize side reactions .

- Sulfonamide coupling : Using methanesulfonamide derivatives with activating agents like EDCI/HOBt in anhydrous DMF at 60°C for 12 hours .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol improves purity (>95%). Statistical Design of Experiments (DoE) can optimize parameters like temperature, stoichiometry, and solvent ratios .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., dimethylamino δ 2.8–3.1 ppm, morpholine δ 3.6–3.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 452.18) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and stability under thermal stress (40–80°C) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability studies show:

- Thermal degradation : Decomposes above 150°C (TGA analysis).

- Photostability : UV light (254 nm) induces sulfonamide bond cleavage; store in amber vials .

- pH sensitivity : Stable in neutral buffers (pH 6–8), but hydrolyzes in acidic (pH <4) or alkaline (pH >10) conditions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Computational docking (AutoDock Vina) and MD simulations suggest:

- Triazine-morpholine motif : Binds ATP-binding pockets via hydrogen bonding (e.g., with kinase hinge regions) .

- Sulfonamide group : Acts as a hydrogen bond acceptor with catalytic residues (e.g., carbonic anhydrase) . Validate using SPR (surface plasmon resonance) for binding kinetics (Kd values) and mutagenesis studies to identify critical residues .

Q. How can computational methods predict reactivity or design derivatives with enhanced properties?

- Reaction path search : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model nucleophilic substitution energetics .

- QSAR modeling : Correlates substituent electronegativity (e.g., dimethylamino vs. morpholine) with bioactivity (IC50) .

- ADMET prediction : SwissADME estimates solubility (LogP ≈ 2.1) and CYP450 inhibition risks .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinases) .

- Meta-analysis : Pool data from >5 independent studies, applying ANOVA to identify outliers due to solvent (DMSO vs. saline) or incubation time .

- Orthogonal assays : Confirm enzyme inhibition (e.g., fluorescence polarization) with cellular viability (MTT assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.